molecular formula C17H17N3O2S B12255836 N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide

Cat. No.: B12255836
M. Wt: 327.4 g/mol
InChI Key: KAKODSYBQHVQBC-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and an acetamide group

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-thiophen-3-ylacetamide

InChI

InChI=1S/C17H17N3O2S/c21-16(11-18-17(22)10-13-6-9-23-12-13)14-2-4-15(5-3-14)20-8-1-7-19-20/h1-9,12,16,21H,10-11H2,(H,18,22)

InChI Key

KAKODSYBQHVQBC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)CC3=CSC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.

    Attachment of the phenyl group: The pyrazole ring is then reacted with a phenyl halide in the presence of a base to form the pyrazole-phenyl compound.

    Introduction of the hydroxyethyl group: This step involves the reaction of the pyrazole-phenyl compound with an epoxide under basic conditions.

    Formation of the thiophene ring: The thiophene ring is synthesized separately, often starting from a thiophene precursor.

    Coupling of the thiophene and pyrazole-phenyl compounds: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the acetamide group: Finally, the compound is reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorine.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting enzyme activity. The thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins, stabilizing the compound-protein complex. The hydroxy and acetamide groups can form hydrogen bonds with amino acid residues, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    N-{2-hydroxy-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide: Similar structure but with a pyrrole ring instead of a pyrazole ring.

Uniqueness

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide is unique due to the combination of the pyrazole and thiophene rings, which provide distinct electronic and steric properties. This combination allows for specific interactions with biological targets that are not possible with other similar compounds.

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